molecular formula C5H8N2 B1313454 4-ethyl-1H-pyrazole CAS No. 17072-38-7

4-ethyl-1H-pyrazole

Cat. No.: B1313454
CAS No.: 17072-38-7
M. Wt: 96.13 g/mol
InChI Key: IHNXHUNMFYXQCG-UHFFFAOYSA-N
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Description

4-ethyl-1H-pyrazole is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazoles are known for their versatility and wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science

Biochemical Analysis

Biochemical Properties

4-Ethyl-1H-pyrazole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are essential for the metabolism of various endogenous and exogenous compounds . This inhibition can lead to altered metabolic pathways and changes in the bioavailability of drugs and other substances.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in oxidative stress response, leading to changes in the levels of reactive oxygen species (ROS) within cells . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit the activity of alcohol dehydrogenase, an enzyme involved in the metabolism of alcohols . This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the substrate from accessing the catalytic site.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and enhancing metabolic function . At high doses, this compound can induce toxic effects, including liver damage and disruption of normal cellular processes . These adverse effects are likely due to the compound’s ability to inhibit key metabolic enzymes and alter cellular homeostasis.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and alcohol dehydrogenase, influencing their activity and altering the metabolism of various substrates . This compound can also affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells and tissues.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For example, this compound can bind to albumin in the bloodstream, facilitating its transport to various tissues . Additionally, this compound can accumulate in certain cellular compartments, such as the mitochondria, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-1H-pyrazole typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. One common method is the reaction of ethylhydrazine with ethyl acetoacetate under acidic conditions to form the desired pyrazole derivative . The reaction is usually carried out in ethanol or another suitable solvent at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as FeCl3 and polyvinylpyrrolidone (PVP) can be used to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents can be employed.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used for substitution reactions.

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazole: The parent compound without the ethyl group.

    3,5-dimethyl-1H-pyrazole: A pyrazole derivative with methyl groups at the 3 and 5 positions.

    4-phenyl-1H-pyrazole: A pyrazole derivative with a phenyl group at the 4 position.

Uniqueness

4-ethyl-1H-pyrazole is unique due to the presence of the ethyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets compared to other pyrazole derivatives .

Properties

IUPAC Name

4-ethyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c1-2-5-3-6-7-4-5/h3-4H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNXHUNMFYXQCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00513322
Record name 4-Ethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17072-38-7
Record name 4-Ethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The research paper identifies 4-(9-Borabicyclo[3.3.1]non-9-yl)-3,5-bis(dimethylethyl)-1-ethyl-1H-pyrazole as a significant component of the volatile oil extracted from Fissistigma oldhamii []. This compound represents 21.063% of the total volatile oil, making it the second most abundant compound identified []. While the study focuses on identifying the chemical constituents, the specific biological activities or properties of this compound within the plant or its potential applications are not explored. Further research is needed to understand the role and importance of this compound in Fissistigma oldhamii.

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